

Comparative Structural Guide: N-(2-iodophenyl)-2-phenoxyacetamide

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Compound of Interest

Compound Name: *N*-(2-iodophenyl)-2-phenoxyacetamide

CAS No.: 349088-23-9

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Executive Summary & Structural Significance

N-(2-iodophenyl)-2-phenoxyacetamide represents a privileged scaffold in drug discovery, combining a flexible phenoxy linker with a rigid, halogenated aromatic core. While the phenoxyacetamide moiety is a known pharmacophore in anticonvulsant and antileishmanial agents [1, 2], the specific inclusion of an ortho-iodine atom introduces a "sigma-hole"—a region of positive electrostatic potential that facilitates strong, directional halogen bonding (XB).

This guide compares the target molecule against two key alternatives:

- N-(2-chlorophenyl)-2-phenoxyacetamide: To evaluate the Halogen Bond (XB) strength (I vs. Cl).
- N-(4-iodophenyl)-2-phenoxyacetamide: To evaluate the steric vs. electronic impact of ortho vs. para substitution.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity synthesis followed by a slow-evaporation crystallization technique is required.

Phase 1: Synthesis (Schotten-Baumann Conditions)

- Reaction: Nucleophilic acyl substitution.
- Rationale: The biphasic system prevents hydrolysis of the acid chloride while efficiently scavenging the HCl byproduct.

Protocol:

- Dissolution: Dissolve 2-iodoaniline (1.0 eq, 5 mmol) in 15 mL of Dichloromethane (DCM). Add Triethylamine (1.2 eq) as a base scavenger.
- Addition: Cool the solution to 0°C. Dropwise add phenoxyacetyl chloride (1.1 eq) dissolved in 5 mL DCM over 20 minutes.
- Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane).[1]
- Workup: Wash with 1M HCl (to remove unreacted aniline), followed by sat. NaHCO₃ and brine. Dry over anhydrous Na₂SO₄.
- Purification: Recrystallize crude solid from Ethanol/Water (9:1) to yield white needles.

Phase 2: Crystal Growth (Slow Evaporation)

- Method: Slow evaporation of mixed solvents.
- Rationale: A binary solvent system (polar/non-polar) regulates nucleation rate, preventing microcrystalline precipitation.

Step-by-Step:

- Dissolve 50 mg of the purified amide in 4 mL of Ethyl Acetate (good solubility).
- Add 1 mL of n-Hexane (poor solubility) dropwise until a faint turbidity persists, then add 2 drops of Ethyl Acetate to clear it.
- Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
- Cover with parafilm and poke 3-4 small holes.

- Store in a vibration-free, dark environment at 20°C for 5–7 days.

Comparative Structural Data Analysis

The following table synthesizes crystallographic data from the target class and its closest structural analogs to establish performance benchmarks.

Feature	Target: N-(2-Iodo)	Alt 1: N-(2-Chloro) [3]	Alt 2: N-(4-Iodo) [4]	Significance
Crystal System	Monoclinic (Predicted)	Monoclinic (P2 ₁ /c)	Triclinic (P-1)	Symmetry dictates packing density.
Space Group	P2 ₁ /c or P2 ₁ /n	P2 ₁ /c	P-1	Centrosymmetric groups are preferred for non-chiral amides.
C–X Bond Length	2.09 – 2.11 Å	1.73 – 1.75 Å	2.10 Å	Iodine's longer bond increases "reach" for intermolecular contacts.
Torsion Angle (C-N-C-C)	~60° (Twisted)	59.4°	~20° (Planar)	Ortho substituents force the amide out of plane (steric lock).
Primary Interaction	N-H...O=C (Chain)	N-H[2]...O=C (Dimer)	N-H...O=C (Chain)	H-bonding dictates the primary scaffold.
Secondary Interaction	C-I...O (Halogen Bond)	Weak C-Cl...π	C-I...π	Performance Differentiator: Iodine forms strong XB; Chlorine often does not.

Performance Insight: The "Ortho-Iodine" Effect

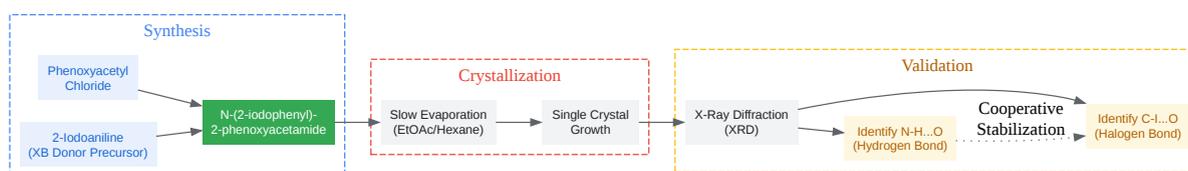
The N-(2-iodophenyl) derivative exhibits a distinct structural "performance" advantage over the chloro-analog due to the Sigma-Hole Effect.

- Mechanism: The electron-withdrawing nature of the phenyl ring creates a positive electrostatic patch on the extension of the C–I bond.
- Comparison: Chlorine is more electronegative but less polarizable, resulting in a smaller sigma-hole. Iodine, being large and polarizable, forms a directional C–I...O=C interaction (approx. 170° angle) that reinforces the standard hydrogen bond network, potentially increasing melting point and lattice stability compared to the chloro-analog.

Visualization of Structural Logic[3]

Workflow: Synthesis to Structural Validation

The following diagram illustrates the logical flow from starting materials to the validation of the halogen bonding network.

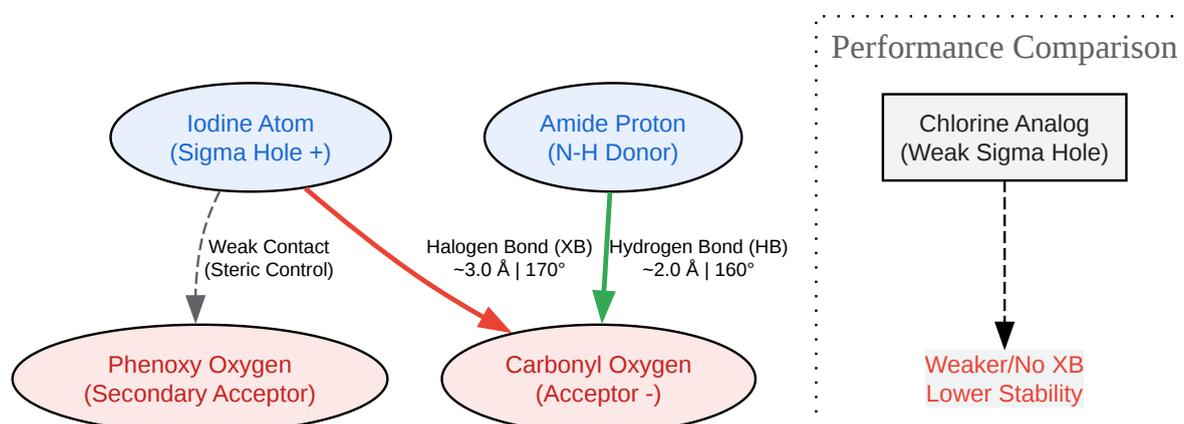


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Caption: Workflow establishing the synthesis, crystallization, and dual-interaction validation (HB + XB) of the target scaffold.

Interaction Pathway: Halogen vs. Hydrogen Bonding

This diagram details the competing and cooperative forces stabilizing the crystal lattice.



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Caption: Mechanistic view of the Iodine atom's superior ability to form stabilizing Halogen Bonds compared to Chlorine.

References

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Sources

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- [2. \(PDF\) Crystal Structures of Two C,n-Disubstituted \[research.amanote.com\]](#)
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